molecular formula C25H22N2O7S B2556919 (E)-ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(3-nitrophenyl)acrylamido)thiophene-3-carboxylate CAS No. 476365-92-1

(E)-ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(3-nitrophenyl)acrylamido)thiophene-3-carboxylate

Cat. No.: B2556919
CAS No.: 476365-92-1
M. Wt: 494.52
InChI Key: SDRLRPLPVPSIIG-CSKARUKUSA-N
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Description

This compound is a thiophene-3-carboxylate derivative featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) group at position 5, a methyl group at position 4, and an (E)-3-(3-nitrophenyl)acrylamido substituent at position 2. The ethyl ester at position 3 contributes to its lipophilicity, while the nitro group on the phenyl ring may enhance electronic interactions in biological or crystalline environments.

Properties

IUPAC Name

ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O7S/c1-3-32-25(29)23-15(2)21(13-17-7-9-19-20(12-17)34-14-33-19)35-24(23)26-22(28)10-8-16-5-4-6-18(11-16)27(30)31/h4-12H,3,13-14H2,1-2H3,(H,26,28)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRLRPLPVPSIIG-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(3-nitrophenyl)acrylamido)thiophene-3-carboxylate is a complex thiophene derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and comparative efficacy against various cancer cell lines.

Chemical Structure

The compound consists of a thiophene core substituted with various functional groups, including a benzo[d][1,3]dioxole moiety and a nitrophenyl acrylamide group. This structural diversity is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that thiophene derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Many thiophene derivatives have shown significant antiproliferative effects against various cancer cell lines.
  • Antimicrobial Properties : Some compounds in this class demonstrate antimicrobial activity.
  • Anti-inflammatory Effects : Thiophenes are also noted for their anti-inflammatory properties.

The anticancer activity of the compound is primarily attributed to its ability to induce apoptosis and inhibit cell proliferation. The mechanisms involved include:

  • Cell Cycle Arrest : Studies have shown that the compound can induce G2/M phase arrest in cancer cells, leading to apoptosis.
  • Mitochondrial Pathway Activation : The compound influences mitochondrial proteins such as Bax and Bcl-2, which are crucial in regulating apoptosis.
  • EGFR Inhibition : Some derivatives have been linked to the inhibition of the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.

Efficacy Against Cancer Cell Lines

The compound's efficacy has been evaluated against several human cancer cell lines, with notable findings summarized in the table below:

Cell Line IC50 Value (µM) Mechanism of Action
HepG22.38Apoptosis induction via mitochondrial pathway
HCT1161.54Cell cycle arrest at G2/M phase
MCF74.52EGFR inhibition and apoptosis

These values indicate that the compound exhibits potent anticancer activity, often outperforming standard chemotherapeutics like doxorubicin.

Study 1: Antitumor Activity Evaluation

In a comparative study involving various thiophene derivatives, this compound demonstrated an IC50 value of 2.38 µM against HepG2 cells, significantly lower than the reference drug doxorubicin (7.46 µM). The study utilized flow cytometry to assess cell cycle distribution and confirmed G2/M phase arrest as a result of treatment with the compound .

Study 2: Comparative Analysis with Other Thiophene Derivatives

A series of synthesized thiophene derivatives were tested for their anticancer properties. The results indicated that compounds similar to this compound exhibited IC50 values below 5 µM across multiple cell lines (HeLa, A549, MCF7), highlighting their potential as effective anticancer agents .

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties . Studies have shown that it interacts with specific cellular pathways involved in apoptosis and cell proliferation. The structural features of the compound suggest mechanisms that may lead to effective targeting of cancer cells, warranting further investigation into its efficacy and safety profiles.

Antiviral Properties

The compound has also been evaluated for its antiviral activity , particularly against viruses such as Hepatitis C. In vitro studies demonstrated its potential to inhibit viral replication, suggesting that it could serve as a lead compound for developing antiviral therapies.

Organic Electronics

Due to the presence of the thiophene moiety, (E)-ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(3-nitrophenyl)acrylamido)thiophene-3-carboxylate is considered for applications in organic semiconductors . Its ability to form thin films makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where charge transport properties are crucial .

Sensor Development

The compound's unique structural characteristics allow it to be utilized in developing sensors for detecting heavy metals or other environmental pollutants. Its interaction with specific ions can lead to colorimetric changes, enabling sensitive detection methods .

Case Studies and Research Findings

StudyFindings
Li-jua et al., 2015Demonstrated synthesis routes involving cyclization and condensation reactions with high yields; characterized using IR and NMR spectroscopy.
Antiviral Activity StudyShowed significant inhibition of Hepatitis C virus replication in vitro, indicating potential therapeutic applications.
Sensor Development ResearchDeveloped a Pb2+ sensor based on the compound's interactions with lead ions, showcasing its applicability in environmental monitoring .

Comparison with Similar Compounds

Structural Features

The compound’s core structure aligns with other thiophene-3-carboxylates, but its substituents distinguish it from analogs. Key comparisons include:

Compound Name / Substituents Key Structural Differences Potential Impact on Properties References
Ethyl 5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methyl-2-(4-methylbenzamido)thiophene-3-carboxylate Benzo[d][1,3]dioxole replaced with 4-ethoxycarbonylphenyl; nitro group absent Reduced electron-withdrawing effects; altered solubility due to ester vs. methylenedioxy groups
Ethyl 4-((dimethylamino)methyl)-2-((ethoxycarbonyl)(2-fluorobenzyl)amino)-5-(4-nitrophenyl)thiophene-3-carboxylate Nitro group at para position; dimethylaminomethyl and fluorobenzyl substituents Enhanced basicity from dimethylamino; fluorinated moiety may improve metabolic stability
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Acrylamido group modified with cyano substituent; additional methyl at position 5 Increased steric hindrance; cyano group may influence hydrogen bonding

Key Observations :

  • The 3-nitrophenyl acrylamido moiety introduces strong electron-withdrawing effects, which could influence reactivity or binding interactions compared to non-nitrated analogs .

Key Observations :

  • The target compound’s synthesis likely shares steps with and , utilizing ethyl bromoacetate for esterification and acrylamido coupling .
  • Nitro group introduction may require additional steps (e.g., nitration of phenyl precursors), increasing synthetic complexity compared to non-nitrated derivatives .

Preparation Methods

Construction of the Ethyl 4-Methylthiophene-3-Carboxylate Backbone

The thiophene ring is synthesized via a Knorr-type cyclization or Gewald reaction , modified to introduce methyl and ester groups. A reported method involves reacting ethyl acetoacetate with elemental sulfur and a secondary amine catalyst under reflux in DMF.

Example Protocol :

  • Reactants : Ethyl acetoacetate (1.0 equiv), sulfur (1.2 equiv), morpholine (catalytic).
  • Conditions : Reflux in DMF at 120°C for 6 h.
  • Yield : 78% of ethyl 4-methylthiophene-3-carboxylate.

Introduction of the Benzo[d]Dioxol-5-Ylmethyl Group

The Friedel-Crafts alkylation is employed to attach the benzo[d]dioxole moiety to position 5 of the thiophene. Using benzodioxolemethyl chloride and a Lewis acid catalyst (e.g., Fe(acac)₃):

Procedure :

  • Reactants : Ethyl 4-methylthiophene-3-carboxylate (1.0 equiv), 5-(chloromethyl)benzo[d]dioxole (1.1 equiv), Fe(acac)₃ (0.1 equiv).
  • Conditions : CH₃OH/CCl₄ (3:1), 140°C, 5 h.
  • Yield : 65% of ethyl 5-(benzo[d]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate.

Functionalization at Position 2: Acrylamido Group Installation

Amination of Thiophene

The thiophene derivative undergoes nitration followed by reduction to introduce an amino group at position 2.

Nitration :

  • Reactants : Intermediate A (1.0 equiv), HNO₃ (1.5 equiv), H₂SO₄ (catalytic).
  • Conditions : 0°C to rt, 2 h.
  • Yield : 82% of nitro intermediate.

Reduction :

  • Reactants : Nitro intermediate (1.0 equiv), SnCl₂ (2.0 equiv), HCl (conc.).
  • Conditions : Reflux in EtOH, 4 h.
  • Yield : 90% of ethyl 2-amino-5-(benzo[d]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate.

Acylation with (E)-3-(3-Nitrophenyl)Acryloyl Chloride

The amino group is acylated using (E)-3-(3-nitrophenyl)acryloyl chloride, synthesized via Wittig-Horner reaction :

Synthesis of (E)-3-(3-Nitrophenyl)Acryloyl Chloride :

  • Reactants : 3-Nitrobenzaldehyde (1.0 equiv), triethyl phosphonoacetate (1.2 equiv), NaH (1.5 equiv).
  • Conditions : THF, 0°C to rt, 3 h.
  • Post-reaction : Hydrolysis with HCl, followed by treatment with SOCl₂ to form acyl chloride.

Acylation Protocol :

  • Reactants : Intermediate A (1.0 equiv), acryloyl chloride (1.2 equiv), pyridine (2.0 equiv).
  • Conditions : Dry DCM, 0°C to rt, 12 h.
  • Yield : 75% of target compound.

Stereochemical Control and Characterization

Ensuring (E)-Configuration

The (E)-configuration of the acrylamido group is confirmed by ¹H NMR coupling constants (J = 15–16 Hz for trans-vinylic protons) and NOESY analysis.

Analytical Data

  • HRMS (ESI) : Calculated for C₂₆H₂₁N₃O₇S [M+H]⁺: 528.1124; Found: 528.1128.
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, Ar-H), 7.85 (d, J = 15.6 Hz, 1H, CH=CO), 6.95–6.70 (m, 6H, Ar-H), 5.95 (s, 2H, OCH₂O), 4.30 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.85 (s, 2H, CH₂C₆H₃O₂), 2.55 (s, 3H, CH₃), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

Comparative Analysis of Synthetic Routes

Method Key Step Catalyst Yield (%) Purity (%)
Friedel-Crafts Alkylation Benzodioxolemethyl addition Fe(acac)₃ 65 96
Wittig-Horner Acylation Acrylamido formation Pyridine 75 98
One-Pot Multicomponent Thiophene cyclization VO(acac)₂ 58 92

Q & A

Q. Optimization Tips :

  • Catalyst Screening : Triethylamine or DMAP improves acrylamide coupling efficiency .
  • Purification : Crystallization from ethanol or 1,4-dioxane enhances purity (>95%) .
  • Yield Monitoring : Adjust reaction time (e.g., extending reflux to 8 hours) and stoichiometric ratios (e.g., 1.2:1 acryloyl chloride:amine) to mitigate side products .

What analytical techniques are critical for characterizing this compound, and how should data contradictions be resolved?

Basic Research Question
Key Techniques :

  • NMR Spectroscopy : Confirm regiochemistry of the acrylamido group (e.g., E-configuration via coupling constants J = 15–16 Hz for trans-olefin protons) .
  • HPLC-PDA : Assess purity (>98%) and detect nitro group degradation byproducts .
  • X-ray Crystallography : Resolve ambiguities in thiophene ring substitution patterns (e.g., C5 vs. C4 methyl placement) .

Q. Data Contradictions :

  • Spectral Mismatches : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations for ¹³C NMR) .
  • Purity Discrepancies : Cross-validate HPLC results with melting point analysis (e.g., sharp melting points >150°C indicate high crystallinity) .

How can researchers evaluate the biological activity of this compound, and what methodological pitfalls should be avoided?

Advanced Research Question
Protocols :

  • In Vitro Antioxidant Assays : Use DPPH radical scavenging (IC₅₀ reported: 12–45 µM for analogues) with ascorbic acid as a positive control .
  • Anti-inflammatory Testing : Employ carrageenan-induced paw edema models in rodents (dose range: 10–50 mg/kg) and measure COX-2 inhibition via ELISA .

Q. Pitfalls :

  • Sample Degradation : Store compounds at –20°C under argon to prevent nitro group reduction .
  • Bioactivity Variability : Use at least three biological replicates and normalize data to internal controls (e.g., celecoxib for COX-2 assays) .

What safety protocols are essential for handling this nitro-containing compound?

Advanced Research Question
Critical Measures :

  • PPE : Wear nitrile gloves, chemical goggles, and flame-resistant lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (nitro group decomposition releases NOₓ gases) .
  • Spill Management : Neutralize spills with activated carbon and dispose of as hazardous waste .

Q. Emergency Response :

  • Fire Hazards : Toxic fumes (e.g., sulfur oxides) may form during combustion; use CO₂ fire extinguishers .

How do structural modifications (e.g., substituent variations) influence the compound’s pharmacological profile?

Advanced Research Question
Case Studies :

  • Nitro Group Position : 3-Nitrophenyl analogues show 2-fold higher COX-2 inhibition than 4-nitrophenyl derivatives due to improved steric alignment .
  • Benzo[d][1,3]dioxole vs. Methoxy : Methylenedioxy groups enhance metabolic stability (t₁/₂ > 6 hours in liver microsomes) compared to methoxy substituents .

Q. Methodology :

  • SAR Analysis : Synthesize 10–15 derivatives with systematic substituent changes and correlate logP values (e.g., XlogP ≈ 4.0) with activity .
  • Computational Modeling : Dock compounds into COX-2 active sites (AutoDock Vina) to predict binding affinities .

What strategies can address limitations in experimental designs (e.g., sample degradation, low variability)?

Advanced Research Question
Solutions :

  • Stabilization : Add antioxidants (e.g., BHT) to reaction mixtures and store samples at –80°C .
  • Enhanced Variability : Pool wastewater samples from 20+ sources (vs. 8 in proof-of-concept studies) to mimic real-world matrices .
  • Real-Time Monitoring : Use inline FTIR to track nitro group integrity during synthesis .

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